N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Catalog No.
S14366956
CAS No.
M.F
C29H39N5O7
M. Wt
569.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Product Name

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

IUPAC Name

tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1

InChI Key

HNSVYXUELBPFEO-WDJPJFJCSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide is a synthetic peptide compound characterized by its unique structure, which includes a tert-butoxycarbonyl protective group on the D-phenylalanine residue, an alanine residue, and a norleucine residue. The p-nitroanilide moiety is incorporated to facilitate various

Typical of peptide derivatives:

  • Hydrolysis: N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide can be hydrolyzed by various proteases, leading to the release of the individual amino acids. The reaction can be monitored spectrophotometrically by measuring the absorbance change at specific wavelengths (e.g., 405 nm for p-nitroaniline) as the compound breaks down into its components .
  • Coupling Reactions: The p-nitroanilide group can participate in coupling reactions with other amino acids or peptide chains, allowing for the synthesis of more complex peptides. This property is useful in solid-phase peptide synthesis where various amino acids are sequentially added to form longer chains .
  • Fluorogenic Assays: The compound can be used in fluorogenic assays where the cleavage of the p-nitroanilide group releases a fluorescent product, enabling real-time monitoring of enzymatic activity .

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide exhibits significant biological activity, particularly as a substrate for proteases. Its structure allows it to mimic natural substrates, enabling studies on enzyme specificity and kinetics. The presence of the p-nitroanilide moiety enhances its detectability in biochemical assays, making it a valuable tool for investigating proteolytic enzymes involved in various physiological processes .

The synthesis of N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide typically involves:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a resin-bound substrate. The tert-butoxycarbonyl group is used for temporary protection during synthesis, which can later be removed under acidic conditions.
  • Coupling Reagents: Commonly used reagents such as dicyclohexylcarbodiimide or HATU are employed to facilitate the formation of peptide bonds between amino acids during synthesis.
  • Purification: After synthesis, the crude product is purified using techniques such as high-performance liquid chromatography to isolate the desired peptide from unreacted materials and by-products .

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide has various applications:

  • Protease Substrates: It serves as a substrate for studying protease activity and specificity, aiding in enzyme characterization and inhibitor design.
  • Drug Development: Its structural features make it a candidate for developing peptide-based therapeutics targeting specific biological pathways.
  • Biochemical Assays: The compound is utilized in assays that measure enzyme activity through changes in absorbance or fluorescence, providing insights into enzyme kinetics and mechanisms .

Interaction studies involving N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide focus on its binding affinity with various proteases. These studies help elucidate the specificity and catalytic mechanisms of enzymes such as serine proteases and metalloproteases. By modifying the peptide structure, researchers can explore how changes affect enzyme interactions, potentially leading to the development of selective inhibitors .

Several compounds share structural similarities with N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide, but each exhibits unique properties:

Compound NameStructureUnique Features
N-Tert-Butoxycarbonyl-L-Phenylalanine-P-NitroanilideSimilar backbone with L-amino acidOften used in studies requiring L-amino acid specificity
N-Acetyl-D-Phenylalanine-P-NitroanilideAcetylated instead of tert-butoxycarbonylDifferent protective group may affect reactivity
N-Tert-Butoxycarbonyl-D-Valine-P-NitroanilideValine instead of alanineVariation in side chain influences biological activity

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide stands out due to its combination of D-amino acids and specific side chains that tailor its interaction with proteases, making it particularly suited for applications requiring detailed enzymatic profiling .

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

569.28494860 g/mol

Monoisotopic Mass

569.28494860 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-10

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